molecular formula C11H15NO3 B12058365 Propoxur-d7

Propoxur-d7

Cat. No.: B12058365
M. Wt: 216.28 g/mol
InChI Key: ISRUGXGCCGIOQO-UNAVHCQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of involves the isotopic labeling of with deuterium (D) at specific positions.

      Reaction Conditions: Deuterium exchange reactions are typically carried out using deuterated reagents or deuterium gas under specific conditions.

      Industrial Production: While is not produced industrially, it serves as a valuable analytical standard for research purposes.

  • Chemical Reactions Analysis

      Reactions: can undergo various chemical reactions, including hydrolysis, esterification, and carbamate formation.

      Common Reagents and Conditions: Deuterated reagents, such as deuterated acids or bases, are used for labeling. Hydrolysis occurs under acidic or alkaline conditions.

      Major Products: The primary product is , where deuterium replaces the hydrogen atoms in the original molecule.

  • Scientific Research Applications

      Chemistry: Used as an internal standard in pesticide residue analysis by mass spectrometry.

      Biology: Investigated for its effects on cholinesterase enzymes and neurotoxicity.

      Medicine: Studied for its potential therapeutic applications, including insecticidal and acaricidal properties.

      Industry: Used in quality control and method development for pesticide analysis.

  • Mechanism of Action

      Targets: inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

      Pathways: By inhibiting AChE, it disrupts the breakdown of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent toxicity.

  • Comparison with Similar Compounds

      Similar Compounds: Other carbamate pesticides, such as , , and , share structural similarities with .

      Uniqueness: stands out due to its deuterium labeling, which allows precise quantification and differentiation from non-labeled compounds.

    Properties

    Molecular Formula

    C11H15NO3

    Molecular Weight

    216.28 g/mol

    IUPAC Name

    [2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl] N-methylcarbamate

    InChI

    InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i1D3,2D3,8D

    InChI Key

    ISRUGXGCCGIOQO-UNAVHCQLSA-N

    Isomeric SMILES

    [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=CC=C1OC(=O)NC

    Canonical SMILES

    CC(C)OC1=CC=CC=C1OC(=O)NC

    Origin of Product

    United States

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